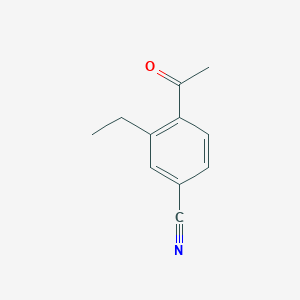
4-Acetyl-3-ethylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-3-ethylbenzonitrile is an organic compound with the molecular formula C11H11NO It is a derivative of benzonitrile, featuring an acetyl group at the 4-position and an ethyl group at the 3-position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-3-ethylbenzonitrile can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-ethylbenzonitrile is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-Acetyl-3-ethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the acetyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-acetylbenzoic acid or 4-acetylbenzaldehyde.
Reduction: Formation of 4-acetyl-3-ethylbenzylamine or 4-ethylbenzyl alcohol.
Substitution: Formation of halogenated derivatives such as 4-acetyl-3-ethylbromobenzene.
科学的研究の応用
4-Acetyl-3-ethylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Acetyl-3-ethylbenzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the acetyl group can undergo electrophilic substitution. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Acetylbenzonitrile: Lacks the ethyl group at the 3-position.
3-Ethylbenzonitrile: Lacks the acetyl group at the 4-position.
4-Cyanoacetophenone: Similar structure but with a cyano group instead of a nitrile group.
Uniqueness
4-Acetyl-3-ethylbenzonitrile is unique due to the presence of both the acetyl and ethyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can lead to distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
4-acetyl-3-ethylbenzonitrile |
InChI |
InChI=1S/C11H11NO/c1-3-10-6-9(7-12)4-5-11(10)8(2)13/h4-6H,3H2,1-2H3 |
InChIキー |
QZXNQFDQDGJDPJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)C#N)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13678343.png)
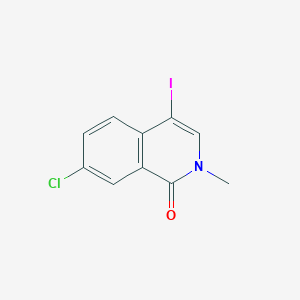
![2-Bromo-N-(4,5-dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]benzenesulfonamide](/img/structure/B13678372.png)
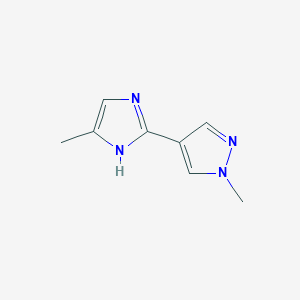
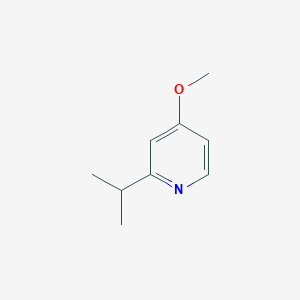
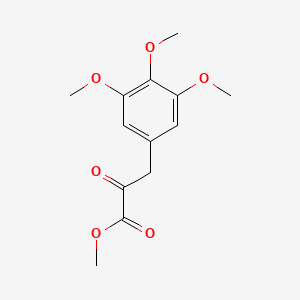
![Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate](/img/structure/B13678392.png)
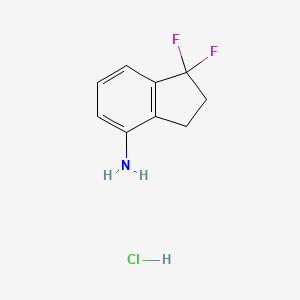
![Methyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13678398.png)
![4-Bromo-3-ethylbenzo[d]isoxazole](/img/structure/B13678413.png)
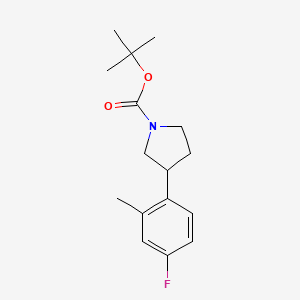
![2-(3-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678421.png)
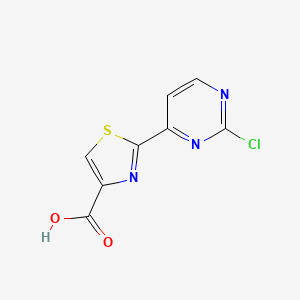
![8-Bromo-6-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13678429.png)
